molecular formula C6H6ClN5 B11911290 8-(chloromethyl)-1H-purin-6-amine

8-(chloromethyl)-1H-purin-6-amine

Cat. No.: B11911290
M. Wt: 183.60 g/mol
InChI Key: UFVHGJIXMLNVJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(chloromethyl)-1H-purin-6-amine is a chemical compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring

Properties

Molecular Formula

C6H6ClN5

Molecular Weight

183.60 g/mol

IUPAC Name

8-(chloromethyl)-7H-purin-6-amine

InChI

InChI=1S/C6H6ClN5/c7-1-3-11-4-5(8)9-2-10-6(4)12-3/h2H,1H2,(H3,8,9,10,11,12)

InChI Key

UFVHGJIXMLNVJN-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C2C(=N1)N=C(N2)CCl)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(chloromethyl)-1H-purin-6-amine typically involves the chloromethylation of purine derivatives. One common method involves the reaction of purine with chloromethylating agents such as chloromethyl methyl ether or chloromethyl ethyl ether in the presence of a Lewis acid catalyst like zinc chloride or aluminum chloride . The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to control the reaction rate and improve yield .

Industrial Production Methods

For industrial-scale production, the process may be optimized by using continuous flow reactors to ensure better control over reaction parameters and scalability. The use of environmentally friendly catalysts and solvents is also considered to minimize the environmental impact .

Biological Activity

8-(Chloromethyl)-1H-purin-6-amine is a purine derivative that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's structure, which includes a chloromethyl group at the 8-position of the purine ring, suggests that it may interact with various biological targets, including enzymes and receptors.

  • Molecular Formula: C7H8ClN5
  • Molecular Weight: 185.62 g/mol
  • CAS Number: 102077-48-5

The biological activity of this compound is primarily attributed to its ability to act as an enzyme inhibitor. It has been shown to inhibit certain kinases, which are crucial in various signaling pathways involved in cell proliferation and survival. The inhibition of these enzymes can lead to decreased tumor growth and enhanced apoptosis in cancer cells.

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory effects on specific enzymes involved in cancer progression. For instance, it has been identified as a potent inhibitor of the Bcr-Abl tyrosine kinase, which is implicated in chronic myeloid leukemia (CML). The compound demonstrated an IC50 value ranging from 0.040 to 0.090 μM in assays evaluating its effectiveness against Bcr-Abl variants .

Anticancer Properties

In vitro studies have shown that this compound can reduce the viability of various cancer cell lines, including those resistant to traditional therapies. The mechanism appears to involve the induction of apoptosis and cell cycle arrest. In one study, treatment with this compound resulted in significant cytotoxic effects on leukemia cells, with a GI50 (growth inhibition concentration) of approximately 6.4–11.5 μM .

Study 1: Inhibition of Bcr-Abl Kinase

In a detailed investigation into the efficacy of this compound against Bcr-Abl positive cells, researchers found that the compound effectively inhibited cell growth and induced apoptosis. The study utilized KCL22 cells expressing the Bcr-AblT315I mutation, demonstrating that while traditional inhibitors like imatinib were ineffective (GI50 > 20 μM), this compound showed promising results .

Study 2: Comparative Analysis with Other Purines

A comparative study assessed the biological activity of various purine derivatives, including this compound. Results indicated that this compound exhibited superior selectivity and potency against targeted kinases compared to other derivatives, suggesting its potential as a lead compound for further development.

Data Summary

Biological Activity IC50/Effect Cell Line
Bcr-Abl InhibitionIC50: 0.040 - 0.090 μMKCL22 (CML)
CytotoxicityGI50: 6.4 - 11.5 μMVarious leukemia cells
Enzyme InhibitionSignificant inhibition observedN/A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.